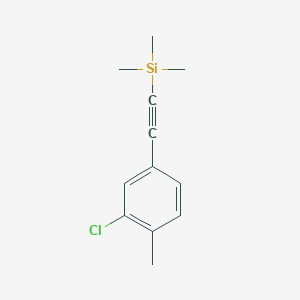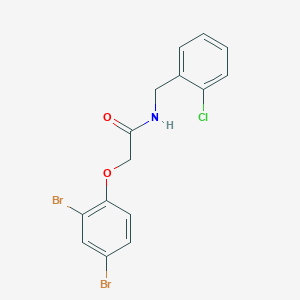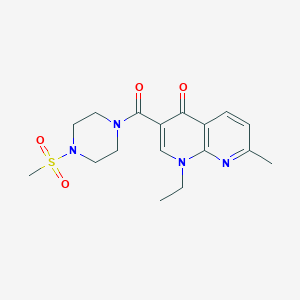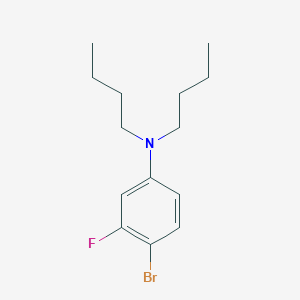
4-Bromo-N,N-dibutyl-3-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N,N-dibutyl-3-fluoroaniline is an organic compound with the molecular formula C12H18BrFN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl groups, and the aromatic ring is substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dibutyl-3-fluoroaniline typically involves the following steps:
N-Alkylation of Aniline: Aniline is first reacted with butyl bromide in the presence of a base such as potassium carbonate to form N,N-dibutylaniline.
Bromination: The N,N-dibutylaniline is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Fluorination: Finally, the brominated product is treated with a fluorinating agent such as cesium fluoride or silver fluoride to introduce the fluorine atom at the meta position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvents like acetonitrile or methanol are often used to dissolve the reactants and facilitate the reactions.
化学反应分析
Types of Reactions
4-Bromo-N,N-dibutyl-3-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-N,N-dibutyl-3-fluoroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Studies: The compound is used in studies to understand the interactions of halogenated anilines with biological systems.
作用机制
The mechanism of action of 4-Bromo-N,N-dibutyl-3-fluoroaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
4-Bromo-3-fluoroaniline: Similar structure but lacks the dibutyl groups on the nitrogen.
4-Bromo-N,N-dimethyl-3-fluoroaniline: Similar structure but with methyl groups instead of butyl groups.
4-Chloro-N,N-dibutyl-3-fluoroaniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-N,N-dibutyl-3-fluoroaniline is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with the dibutyl groups on the nitrogen. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and materials science.
属性
分子式 |
C14H21BrFN |
|---|---|
分子量 |
302.23 g/mol |
IUPAC 名称 |
4-bromo-N,N-dibutyl-3-fluoroaniline |
InChI |
InChI=1S/C14H21BrFN/c1-3-5-9-17(10-6-4-2)12-7-8-13(15)14(16)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI 键 |
CGYZXCCXEYZLES-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
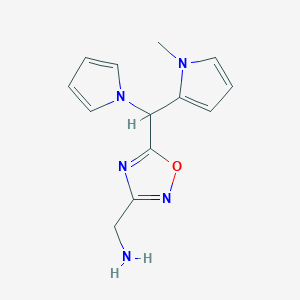
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
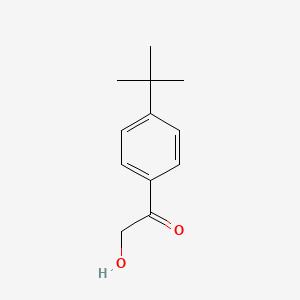
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
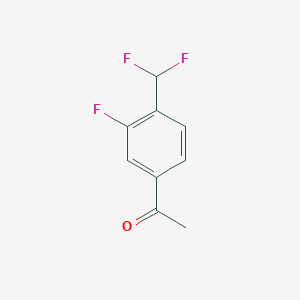
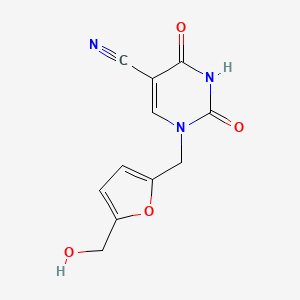
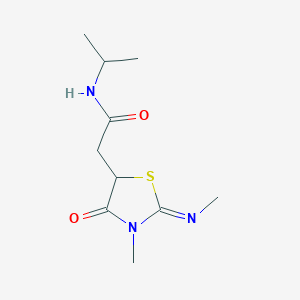

![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
